molecular formula C9H9NO2 B151960 1-Methyl-4-(2-nitrovinyl)benzene CAS No. 5153-68-4

1-Methyl-4-(2-nitrovinyl)benzene

Cat. No. B151960
CAS RN: 5153-68-4
M. Wt: 163.17 g/mol
InChI Key: JSPNBERPFLONRX-VOTSOKGWSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The synthesis of related compounds involves multiple steps, including oxidation, methylation, and the formation of complexes with metals such as palladium. For example, the synthesis of 1-Chloro-2-methyl-4-nitrobenzene was achieved by oxidizing 4-chloroaniline followed by methylation . Similarly, the synthesis of benzimidazole derivatives and their palladium complexes was performed and characterized by various analytical techniques . These methods could potentially be adapted for the synthesis of 1-Methyl-4-(2-nitrovinyl)benzene by altering the functional groups and reaction conditions.

Molecular Structure Analysis

The molecular structure of compounds closely related to 1-Methyl-4-(2-nitrovinyl)benzene has been determined using crystallographic methods. For instance, the crystal structure of 1-Chloro-2-methyl-4-nitrobenzene shows that the molecule is essentially planar with a small dihedral angle between the nitro group and the phenyl ring . This planarity is a common feature in aromatic nitro compounds and could be expected in the molecular structure of 1-Methyl-4-(2-nitrovinyl)benzene as well.

Chemical Reactions Analysis

The papers do not provide specific reactions for 1-Methyl-4-(2-nitrovinyl)benzene, but they do discuss the reactivity of similar compounds. For example, the reduction of a dinitro compound to its amino derivative was described, which is a common reaction for nitro compounds . This type of reaction could be relevant for 1-Methyl-4-(2-nitrovinyl)benzene if one were to synthesize amino derivatives from it.

Physical and Chemical Properties Analysis

The physical and chemical properties of compounds with nitro groups and benzene rings can be inferred from the provided papers. The presence of different substituents on the benzene ring can affect properties such as melting point, solubility, and acidity . For example, the introduction of a methyl group reduces solubility and acidity, while nitro and chloro groups tend to increase these properties . These trends could be useful in predicting the behavior of 1-Methyl-4-(2-nitrovinyl)benzene in various environments.

Scientific Research Applications

  • Hyperconjugation Studies : In a study by White and Blanc (2014), the effects of σ(C-Se)-π hyperconjugation were examined in compounds including 1-methoxy-4-[(phenylselanyl)methyl]benzene and 1-nitro-4-[(phenylselanyl)methyl]benzene. These compounds, related to 1-Methyl-4-(2-nitrovinyl)benzene, were analyzed for their structural differences in electron-rich and electron-deficient aromatic rings, contributing to the understanding of hyperconjugation effects in such molecules (White & Blanc, 2014).

  • Cocrystallization and Tautomerism : Temel et al. (2017) investigated the structure of a Schiff base compound, 4-(((2-methyl-3-nitrophenyl)imino)methyl)benzene-1,2,3-triol, which is structurally similar to 1-Methyl-4-(2-nitrovinyl)benzene. This research, involving X-ray, IR, UV–vis spectroscopy, and DFT studies, provided insights into the cocrystallization and tautomerism of such compounds (Temel et al., 2017).

  • DNA Binding Studies : Haider et al. (2011) synthesized and characterized compounds including 1,4-bis((4-nitrophenoxy)methyl)benzene, related to 1-Methyl-4-(2-nitrovinyl)benzene. The study focused on the DNA binding properties and molecular structures of these compounds, contributing to the field of biochemistry and molecular biology (Haider et al., 2011).

  • Catalysis in Hydrogenation Reactions : Azam et al. (2014) reported on the synthesis of Pd(II) complexes based on a quinoline derivative, used as a catalyst for the hydrogenation of (E)-1-methyl-4-(2-nitrovinyl)benzene. This study highlights the application of such compounds in catalysis, particularly in the field of organic chemistry (Azam et al., 2014).

  • Chemical Mechanisms in Nitration Processes : Sharnin et al. (1975) explored the mechanism of nitration in various compounds, including 1-methyl and 2- and 1-methyl-3-nitropyrroles. Understanding the nitration mechanisms of compounds similar to 1-Methyl-4-(2-nitrovinyl)benzene contributes to the broader knowledge of chemical reactions in organic compounds (Sharnin et al., 1975).

Safety And Hazards

“1-Methyl-4-(2-nitrovinyl)benzene” is classified as a hazardous substance . It is highly flammable and may be fatal if swallowed and enters airways . It causes skin irritation, serious eye irritation, and may cause genetic defects and cancer . It also causes damage to organs through prolonged or repeated exposure .

properties

IUPAC Name

1-methyl-4-[(E)-2-nitroethenyl]benzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9NO2/c1-8-2-4-9(5-3-8)6-7-10(11)12/h2-7H,1H3/b7-6+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JSPNBERPFLONRX-VOTSOKGWSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C=C[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC=C(C=C1)/C=C/[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20879770
Record name 4-METHYL-B-NITROSTYRENE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20879770
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

163.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Methyl-4-(2-nitrovinyl)benzene

CAS RN

7559-36-6, 5153-68-4
Record name NSC145880
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=145880
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 4-METHYL-B-NITROSTYRENE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20879770
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name trans-4-Methyl-β-nitrostyrene
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name 1-methyl-4-(2-nitroethenyl)benzene
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-Methyl-4-(2-nitrovinyl)benzene
Reactant of Route 2
1-Methyl-4-(2-nitrovinyl)benzene
Reactant of Route 3
1-Methyl-4-(2-nitrovinyl)benzene
Reactant of Route 4
Reactant of Route 4
1-Methyl-4-(2-nitrovinyl)benzene

Citations

For This Compound
86
Citations
M Azam, MS Islam, SI Al-Resayes, MR Siddiqui… - … Acta Part A: Molecular …, 2014 - Elsevier
A series of two new Pd(II) complexes with ligand, HL, (z)-2-((quinolin-3-ylimino)methyl)phenol, derived from 3-aminoquinoline and 2-hydroxybenzaldehyde was reported. The structure …
Number of citations: 2 www.sciencedirect.com
R Gattu, S Mondal, S Ali, AT Khan - Organic & Biomolecular Chemistry, 2019 - pubs.rsc.org
A simple and efficient method for regioselective synthesis of 3-arylquinolines is described from α-aminoacetophenones and trans-β-nitrostyrenes using 20 mol% iodine monobromide …
Number of citations: 16 pubs.rsc.org
B Mohammadi, EO Najafi, V Azizkhani - Monatshefte für Chemie …, 2017 - Springer
This work described a simple and efficient synthesis of trans,trans-2-amino-1,3,3-tricyano-5-nitro-4,6-bis(aryl)cyclohexenes via a simple pseudo four-component reaction between (E)-(2-…
Number of citations: 1 link.springer.com
S Jana, A Chakraborty, VZ Shirinian… - Advanced Synthesis & …, 2018 - Wiley Online Library
A Copper(II)‐catalyzed thioamination of β‐nitroalkene with 1H‐benzo[d]imidazole‐2‐thiol has been developed for the synthesis of benzo[4,5]imidazo[2,1‐b]thiazole derivatives. A …
Number of citations: 26 onlinelibrary.wiley.com
J Ma, W Yi, G Lu, C Cai - Advanced Synthesis & Catalysis, 2015 - Wiley Online Library
A highly efficient dimethylformamide (DMF)‐promoted decarboxylative trifluoromethylation of α,β‐unsaturated carboxylic acids with Togni (II) reagent under metal‐free conditions has …
Number of citations: 73 onlinelibrary.wiley.com
H Chen, X Han, N Qin, L Wei, Y Yang, L Rao… - Bioorganic & Medicinal …, 2016 - Elsevier
3,8-Trihydroxynaphthalene reductase (3HNR) is an essential enzymes that is involved in fungal melanin biosynthesis. Based on the structural informations of active site of 3HNR, a …
Number of citations: 18 www.sciencedirect.com
R Gattu, S Bhattacharjee, K Mahato… - Organic & Biomolecular …, 2018 - pubs.rsc.org
A simple and an efficient method for the regioselective synthesis of N-alkyl/aryl/H 3-arylindole derivatives from N-substituted anilines and trans-β-nitrostyrenes has been described using …
Number of citations: 19 pubs.rsc.org
S Sobhani, R Jahanshahi - 2012 - researchgate.net
Within indole derivatives, 3-substituted indoles are versatile intermediates for the synthesis of a wide range of indole compounds. 1 The conjugate addition of indoles to Michael …
Number of citations: 0 www.researchgate.net
SV Kumar, S Muthusaravanan… - …, 2016 - Wiley Online Library
An efficient synthesis of 1,3,4‐trisubstituted pyrroles via three‐component domino reactions of (E)‐3‐(dimethylamino)‐1‐arylprop‐2‐en‐1‐ones, anilines and β‐nitrostyrenes in acetic …
QS Sun, J Sun, W Jiang, CG Yan - Tetrahedron, 2018 - Elsevier
The acid catalyzed domino reaction of β-nitrostyrenes with methyl 2-(benzo[b][1,4]thiazin-3-ylidene)acetate, which were previously prepared from the cyclization of 2-aminobenzenethiol …
Number of citations: 13 www.sciencedirect.com

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.